molecular formula C9H13Cl2NO2 B1420949 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride CAS No. 1240529-26-3

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride

Cat. No.: B1420949
CAS No.: 1240529-26-3
M. Wt: 238.11 g/mol
InChI Key: TVHPRBWRLRJJDT-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H11NO2·2HCl. It is a derivative of benzo[b][1,4]dioxin, featuring a methanamine group attached to the 5-position of the dihydrobenzo[b][1,4]dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-5-ylmethanol with ammonia under acidic conditions. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the amine group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves the optimization of reaction conditions to achieve high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives or alkylated products.

Scientific Research Applications

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

  • Industry: The compound is used in the chemical industry for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzo[b][1,4]dioxin derivatives

  • Various amine-containing heterocycles

  • Other dihydrobenzo[b][1,4]dioxin derivatives

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.2ClH/c10-6-7-2-1-3-8-9(7)12-5-4-11-8;;/h1-3H,4-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHPRBWRLRJJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677637
Record name 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-26-3
Record name 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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